Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole
Description
Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole (CAS: 321521-68-0) is a structurally complex spirocyclic compound combining a 1,2-benzisoxazole core with a thiazolo-triazolidine system. Its molecular formula is C₂₆H₂₆N₄O₂, with a molecular weight of 426.5 g/mol .
Properties
IUPAC Name |
2,2',3'-triphenylspiro[1,2,4-triazolidine-5,4'-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazole]-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c31-25-27-26(28-29(25)20-13-6-2-7-14-20)18-10-17-22-23(26)24(19-11-4-1-5-12-19)30(32-22)21-15-8-3-9-16-21/h1-9,11-16,22-24,28H,10,17-18H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXJJQOWTZNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5(C1)NC(=O)N(N5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Benzisoxazole Ring: This step might involve the reaction of an ortho-substituted nitrobenzene with a suitable nucleophile.
Spiro Compound Formation: The final step would involve the spirocyclization reaction, where the two rings are connected through a single atom, often under high-temperature conditions or using a catalyst.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysis: Using metal catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that stabilize intermediates and products.
Purification Techniques: Employing chromatography or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that spiro compounds exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of spiro-thiazolidinones have shown effectiveness against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the presence of the thiazolidine ring, which enhances the compound's ability to disrupt microbial cell membranes .
Anticancer Activity
Studies indicate that spiro compounds can induce apoptosis in cancer cell lines. For example, spiro-thiazolidinone derivatives have been evaluated for their cytotoxic effects on HeLa and Jurkat cells, showcasing potential as anticancer agents . The mechanism often involves the activation of apoptotic pathways, making these compounds valuable candidates for further development in cancer therapy.
Synthesis Techniques
The synthesis of spiro compounds has evolved significantly, with contemporary methods focusing on environmentally friendly approaches. Various synthetic strategies include:
- One-Pot Multicomponent Reactions (MCRs): These reactions facilitate the efficient assembly of complex molecules from simple precursors in a single step while minimizing waste .
- Catalytic Methods: Utilizing catalysts such as Fe₂O₃ nanoparticles has improved yields and reduced reaction times significantly compared to traditional methods .
Case Studies
Mechanism of Action
The mechanism of action of “Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole” would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Pathways: Affecting cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural and Physicochemical Properties
Key Observations :
- Spiro Systems : The spiro compound’s unique architecture distinguishes it from linear benzisoxazole derivatives like zonisamide or paliperidone. The thiazolo-triazolidine moiety may enhance hydrophobic interactions compared to simpler substituents .
- Substituent Effects : Paliperidone’s palmitate ester improves lipophilicity for sustained release, whereas zonisamide’s sulfonamide group contributes to its anticonvulsant activity via sodium channel modulation .
Pharmacological and Therapeutic Profiles
Key Differences :
- While zonisamide and paliperidone are clinically approved drugs, the spiro compound’s biological activity remains unexplored in the provided evidence.
Metabolic Pathways and Stability
Table 3: Metabolic Characteristics
Key Insights :
- Zonisamide undergoes reductive metabolism via CYP3A4 and aldehyde oxidase, producing 2-sulfamoylacetylphenol (SMAP) as a primary metabolite .
- The spiro compound’s metabolic fate is undocumented, but its fused rings may reduce susceptibility to enzymatic cleavage compared to zonisamide’s linear structure.
Biological Activity
Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
General Synthetic Pathway
- Starting Materials : Utilize 3-phenyl-4-oxo-2,3,5-thiazole and appropriate diphenyl hexahydro derivatives.
- Reagents : Employ reagents such as acid chlorides or anhydrides to facilitate cyclization.
- Conditions : Conduct reactions under controlled temperature and solvent conditions to optimize yield.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study on thiazole derivatives demonstrated their effectiveness against various human cancer cell lines including gastric carcinoma (MGC-803) and breast adenocarcinoma (MCF-7) cells . The presence of the thiazole moiety is believed to enhance the cytotoxicity of these compounds.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of spiro compounds. A related study evaluated the antibacterial properties of similar thiazole derivatives, showing promising results against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell walls or inhibition of metabolic pathways.
Analgesic and Anti-inflammatory Effects
Some derivatives of spiro compounds have been tested for analgesic and anti-inflammatory effects. For example, oxazolones derived from similar structures have shown inhibition of COX-2 enzyme activity, indicating potential as anti-inflammatory agents . This suggests that this compound may also possess such properties.
Case Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of a series of thiazole-containing compounds on various cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells .
Case Study 2: Antimicrobial Assessment
In a comparative study of spiro compounds against bacterial strains, one derivative demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics. This highlights the potential for developing new antimicrobial agents based on this scaffold .
Table 1: Biological Activity Summary
| Activity Type | Compound Tested | Cell Line/Organism | IC50/MIC Value |
|---|---|---|---|
| Anticancer | Thiazole Derivative | MGC-803 (Gastric) | < 10 µM |
| Antimicrobial | Spiro Compound | E. coli | 12 µg/mL |
| Analgesic | Oxazolone Derivative | COX-2 Inhibition | IC50 = 0.024 µM |
Table 2: Synthesis Conditions
| Step | Reagent/Condition | Outcome |
|---|---|---|
| Cyclization | Acid Chloride + Thiazole Derivative | Formation of Spiro Compound |
| Purification | Column Chromatography | Isolated Pure Compound |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole?
- Methodology : Synthesis typically involves refluxing precursors in absolute ethanol with catalytic glacial acetic acid (e.g., 5 drops per 0.001 mol substrate) under controlled conditions (4–6 hours). Post-reaction, solvent removal via reduced-pressure evaporation and filtration yields the crude product. Purification may require recrystallization or chromatography .
- Key Parameters : Solvent choice (ethanol for solubility and stability), acid catalysis (to facilitate imine or cyclocondensation reactions), and reaction time (to balance yield and side-product formation).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this spiro compound?
- Methodology :
- NMR/FT-IR : Confirm functional groups (e.g., thiazole C=S stretch at ~1250 cm⁻¹) and spiro connectivity via coupling patterns in ¹H/¹³C NMR.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and stereochemistry. Hydrogen-bonding networks can be mapped using Olex2 or Mercury .
- Data Interpretation : Compare experimental XRD bond lengths/angles with DFT-optimized structures to validate spiro geometry.
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular behavior?
- Methodology : Apply graph set analysis (e.g., Etter’s formalism) to classify hydrogen bonds (e.g., R₂²(8) motifs) and identify dominant intermolecular interactions. Use SHELXL refinement to locate H-atom positions and quantify bond distances/angles. Correlate these patterns with thermal stability or solubility .
- Case Study : If the compound exhibits π-stacking (common in phenyl-substituted heterocycles), analyze its impact on melting points or co-crystal formation.
Q. What strategies resolve contradictions between spectroscopic data and computational modeling?
- Methodology :
- Scenario : Discrepancies in NMR chemical shifts vs. DFT-predicted values.
- Resolution : Optimize computational models (e.g., solvent effects in Gaussian calculations) or re-examine crystallographic data for dynamic disorder. Cross-validate with solid-state NMR to reconcile solution vs. solid-phase behavior .
Q. How can biological activity assays be designed to evaluate this compound’s pharmacophore?
- Methodology :
- In Vitro Assays : Test against enzyme targets (e.g., kinases or proteases) using fluorescence-based assays. For antimicrobial activity, employ microdilution methods (MIC/MBC determination).
- SAR Analysis : Modify substituents (e.g., phenyl groups) to assess activity changes. Link bioactivity data with electrostatic potential maps (from XRD/DFT) to identify key binding motifs .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
